molecular formula C31H31N5O4S B2530550 N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1173750-67-8

N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2530550
CAS No.: 1173750-67-8
M. Wt: 569.68
InChI Key: CDDOBKJWQHHCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C31H31N5O4S and its molecular weight is 569.68. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives, due to their unique chemical structure, have been extensively researched for their applications in optoelectronic materials. These compounds are integral in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems enhances the creation of novel optoelectronic materials, showcasing electroluminescent properties crucial for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, in particular, are of significant interest for their potential in nonlinear optical materials and colorimetric pH sensors. This versatility underscores the potential of quinazoline-based compounds in advancing optoelectronic technology and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry

Quinazoline and its derivatives hold a prominent place in medicinal chemistry, offering a wide range of biological activities. These compounds are foundational in creating new potential medicinal agents, with research focusing on synthesizing novel quinazolinone structures to combat various diseases. Their stability and ability to host bioactive moieties make them suitable candidates for drug development, targeting conditions like bacterial infections and potentially addressing the challenge of antibiotic resistance. This area of study highlights the compound's relevance in pharmaceutical research and the ongoing quest for new therapeutic agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Chemical Synthesis and Biological Activities

Research on quinazoline derivatives extends to their synthesis and evaluation for various biological activities, including antihypertensive, diuretic, anorectic, and thermoregulating effects. These studies underscore the compound's versatility and potential in developing treatments for a wide array of conditions, further demonstrating the significant impact of quinazoline-based research in both chemistry and pharmacology (Hsu, Hu, & Liu, 2005).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O4S/c1-3-26(29(38)34-23-15-9-10-16-25(23)40-2)41-31-35-22-14-8-7-13-21(22)28-33-24(30(39)36(28)31)19-27(37)32-18-17-20-11-5-4-6-12-20/h4-16,24,26H,3,17-19H2,1-2H3,(H,32,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDOBKJWQHHCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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